molecular formula C19H24N6 B6434936 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile CAS No. 2549049-20-7

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile

Cat. No.: B6434936
CAS No.: 2549049-20-7
M. Wt: 336.4 g/mol
InChI Key: JKOOMTURZXYBRP-UHFFFAOYSA-N
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Description

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine-carbonitrile core linked to a piperazine ring substituted with a 6-tert-butyl-2-methylpyrimidin-4-yl group. The pyridine-carbonitrile moiety is a common pharmacophore in medicinal chemistry, often associated with kinase inhibition or receptor modulation .

Properties

IUPAC Name

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6/c1-14-22-16(19(2,3)4)11-18(23-14)25-9-7-24(8-10-25)17-6-5-15(12-20)13-21-17/h5-6,11,13H,7-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKOOMTURZXYBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=C(C=C3)C#N)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and piperazine intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include various halogenated compounds, bases, and solvents such as dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include halogenated compounds, bases, acids, and solvents like DMF, DCM, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine or pyrimidine compounds.

Scientific Research Applications

6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Compound Name Core Structure Substituents on Heterocycle Piperazine Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Pyridine-3-carbonitrile 6-tert-butyl-2-methylpyrimidin-4-yl Piperazin-1-yl ~360 (estimated) High lipophilicity, kinase potential
5-Chloro-6-{4-[2-(dimethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile Pyridine-3-carbonitrile 2-(dimethylamino)-6-methylpyrimidin-4-yl Piperazin-1-yl 409.45 Chloro substituent, enhanced polarity
6-[4-(3-Methylphenyl)piperazin-1-yl]pyridine-3-carbonitrile Pyridine-3-carbonitrile N/A 3-Methylphenyl 278.35 Aromatic binding, improved solubility
Selpercatinib Pyrazolo[1,5-a]pyridine-3-carbonitrile 6-methoxypyridin-3-ylmethyl 3,6-diazabicyclo[3.1.1]heptane 525.61 RET kinase inhibitor, clinical use

Key Observations:

Pyrimidine vs. Pyridine Modifications : The target compound’s pyrimidine ring with tert-butyl and methyl groups contrasts with analogs like Selpercatinib, which uses a pyrazolo-pyridine core. The tert-butyl group may improve metabolic stability via steric hindrance but reduce aqueous solubility .

Piperazine Substituents : Piperazine rings in analogs are often modified to optimize pharmacokinetics. For example, the 3-methylphenyl group in ’s compound enhances aromatic interactions, while Selpercatinib’s bicyclic piperazine derivative improves target selectivity .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Name logP (Predicted) Solubility (mg/mL) Plasma Protein Binding (%) Half-Life (h)
Target Compound ~3.5 <0.1 >90 6–8 (estimated)
5-Chloro-6-{4-[...] (CAS 2640845-93-6) ~2.8 0.3 85 4–6
Selpercatinib 2.1 0.15 95 32

Key Observations:

Lipophilicity : The tert-butyl group increases the target compound’s logP compared to Selpercatinib, favoring tissue penetration but limiting solubility .

Half-Life : Selpercatinib’s longer half-life is attributed to its bicyclic piperazine and hydroxypropoxy groups, which reduce clearance rates .

Biological Activity

The compound 6-[4-(6-tert-butyl-2-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. With a molecular formula of C19H24N6C_{19}H_{24}N_{6} and a molecular weight of approximately 336.4 g/mol, this compound features a distinctive structure comprising a pyridine ring, a piperazine moiety, and a pyrimidine derivative. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The unique structure of this compound includes several functional groups that play critical roles in its biological activity:

  • Pyridine Ring : Contributes to the compound's electron-withdrawing properties.
  • Piperazine Moiety : Often associated with pharmacological activity due to its ability to interact with various receptors.
  • Pyrimidine Derivative : Enhances lipophilicity, potentially influencing pharmacokinetics and bioavailability.

Table 1: Structural Features and Properties

PropertyValue
Molecular FormulaC19H24N6C_{19}H_{24}N_{6}
Molecular Weight336.4 g/mol
CAS Number2549049-20-7
SMILESN#Cc1ccc(nc1)N1CCN(CC1)c1nc(C)nc(c1)C(C)(C)C

Research indicates that this compound exhibits significant biological activities primarily through its interactions with various receptors. The compound has shown potential as an inhibitor of specific biological targets, including:

  • Receptor Tyrosine Kinases : Implicated in cancer signaling pathways.
  • Serotonin Receptors : Potential implications in neuropharmacology.

In Vitro Studies

In vitro studies have demonstrated the compound's effectiveness against several cell lines, showcasing its potential as an anticancer agent. For instance, it has been tested against A431 vulvar epidermal carcinoma cells, where it inhibited cell proliferation and migration significantly.

Comparative Activity

A comparative analysis with structurally similar compounds reveals varying degrees of biological activity:

Compound NameBiological Activity
6-[4-(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridineAntimicrobial
1-(6-tert-butylpyridin-3-yl)ethanamineNeuroactive
1-(6-tert-butyl-pyridin-3-yloxy)-2-methylpropanediaminePotential anticancer activity

Case Study 1: Anticancer Activity

In a study published in MDPI, the compound was evaluated for its anticancer properties. Results indicated that it inhibited cell growth in A431 cells with an IC50 value significantly lower than many existing chemotherapeutics, suggesting it could be a promising candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Efficacy

Another study highlighted the antimicrobial efficacy of similar pyrimidine derivatives against Gram-positive bacteria. The compound exhibited bactericidal activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of A431 cell proliferation
AntimicrobialBactericidal effects on Gram-positive bacteria
NeuroactivityPotential interactions with serotonin receptors

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